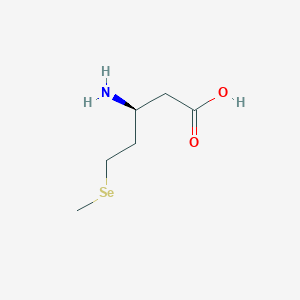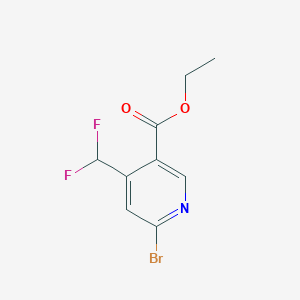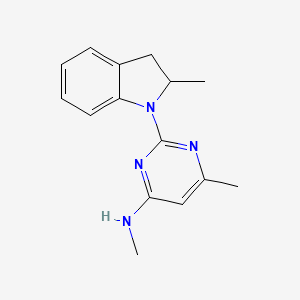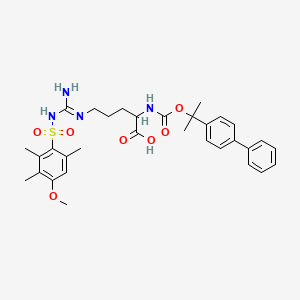
L-|A-Homoselenomethionine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-|A-Homoselenomethionine is an organic selenium compound that is structurally similar to methionine, an essential amino acid. It is one of the naturally occurring forms of selenium found in various plant materials such as cereal grains, soybeans, and enriched yeast . Selenium is an essential trace element that plays a crucial role in various biological processes, including antioxidant defense, thyroid function, and immune response .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-|A-Homoselenomethionine typically involves several steps:
Alkylation and Bromination: Methionine is first alkylated and then brominated to form bromohomoserine bromate.
Reduction and Selenation: Selenium reacts with reducing agents to form disodium diselenide, which then reacts with bromohomoserine bromate to produce selenocysteine.
Final Conversion: Selenocysteine is then converted to this compound through reduction with sodium triacetoxyborohydride and methyl iodide.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the synthesis process to achieve higher yields and purity. One such method includes the use of sodium triacetoxyborohydride as a reductant, which has been shown to improve the yield of intermediate products and the final compound .
Chemical Reactions Analysis
Types of Reactions
L-|A-Homoselenomethionine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form selenoxide derivatives.
Reduction: It can be reduced to form selenol compounds.
Substitution: It can undergo substitution reactions to form various selenium-containing compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and sodium triacetoxyborohydride are commonly used.
Substitution: Halogenated compounds and alkylating agents are often used in substitution reactions.
Major Products Formed
Selenoxide Derivatives: Formed through oxidation reactions.
Selenol Compounds: Formed through reduction reactions.
Various Selenium-Containing Compounds: Formed through substitution reactions.
Scientific Research Applications
L-|A-Homoselenomethionine has a wide range of scientific research applications:
Mechanism of Action
L-|A-Homoselenomethionine exerts its effects primarily through its antioxidant properties. It helps deplete reactive oxygen species (ROS) and aids in the formation and recycling of glutathione, another important antioxidant . This compound can be incorporated into proteins, replacing methionine, and forming selenoproteins that protect against oxidative damage .
Comparison with Similar Compounds
Properties
Molecular Formula |
C6H13NO2Se |
|---|---|
Molecular Weight |
210.14 g/mol |
IUPAC Name |
(3S)-3-amino-5-methylselanylpentanoic acid |
InChI |
InChI=1S/C6H13NO2Se/c1-10-3-2-5(7)4-6(8)9/h5H,2-4,7H2,1H3,(H,8,9)/t5-/m1/s1 |
InChI Key |
VVAPFFYTRIIOPT-RXMQYKEDSA-N |
Isomeric SMILES |
C[Se]CC[C@H](CC(=O)O)N |
Canonical SMILES |
C[Se]CCC(CC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 4-[(10S,13R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B14797109.png)

![1-[3,3-dimethyl-2-[2-(methylamino)propanoylamino]butanoyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B14797116.png)



![6-[[[(6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carbonyl]amino]methylamino]-2-aminohexanoic acid](/img/structure/B14797154.png)
![(1R,4S,7R,17R)-4,7-dihydroxy-4-[(1R)-1-hydroxyethyl]-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B14797159.png)

![2-[[2-Amino-5-(1-phenylethylsulfanyl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]amino]-4-methylpentan-1-ol](/img/structure/B14797167.png)


![Ethyl N-{[1-(4-carbamimidoylphenyl)-2-oxopyrrolidin-3-yl]carbamoyl}-beta-alaninate](/img/structure/B14797188.png)
![2-amino-N-ethyl-N-[(4-methylsulfanylphenyl)methyl]propanamide](/img/structure/B14797193.png)
